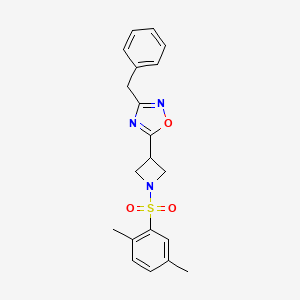
3-Benzyl-5-(1-((2,5-dimethylphenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-5-(1-((2,5-dimethylphenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is an important compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been extensively studied.
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activities
Compounds derived from the synthesis involving azetidinones and 1,3,4-oxadiazole moieties have been evaluated for their antimicrobial and antifungal activities. These studies have shown that such compounds exhibit moderate to significant activities against a range of bacterial and fungal pathogens. For instance, novel azetidinones synthesized through condensation and cyclocondensation reactions demonstrated notable antibacterial and antifungal properties (Sanjay D. Prajapati & M. Thakur, 2014).
Another study involved the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones, which were tested for their antibacterial and antifungal activities. These compounds showed promising results against various strains such as Staphylococcus aureus and Candida albicans, highlighting their potential as antimicrobial agents (K. Mistry & K. R. Desai, 2006).
The synthesis of 1,3,4-oxadiazole derivatives, bearing a sulfonamide moiety, was efficiently conducted in aqueous media, providing a green synthesis approach. These compounds, due to their structural features, are considered for further evaluation in medicinal chemistry for their potential biological activities (Hassan Zali-Boeini et al., 2015).
Synthesis and Biological Evaluation
Research on the synthesis and biological evaluation of oxadiazole derivatives has shed light on their potential as inhibitors against specific enzymes, such as butyrylcholinesterase. These studies not only provide insights into the chemical synthesis of these compounds but also explore their biological activities, offering a pathway for developing novel therapeutic agents (H. Khalid et al., 2016).
The in vitro biological assessment of compounds featuring the 1,3,4-oxadiazole moiety, combined with other functional groups like azinane and acetamides, indicates their modest antibacterial potential. The study emphasizes the importance of structural diversity in enhancing bioactivity, with some compounds showing significant inhibition against bacterial strains and enzymes (N. Virk et al., 2023).
Propiedades
IUPAC Name |
3-benzyl-5-[1-(2,5-dimethylphenyl)sulfonylazetidin-3-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-14-8-9-15(2)18(10-14)27(24,25)23-12-17(13-23)20-21-19(22-26-20)11-16-6-4-3-5-7-16/h3-10,17H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFDTCJDNTWVBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CC(C2)C3=NC(=NO3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

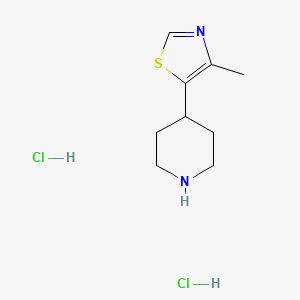
![1-(3-Bromophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2997650.png)
![(E)-4-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B2997653.png)
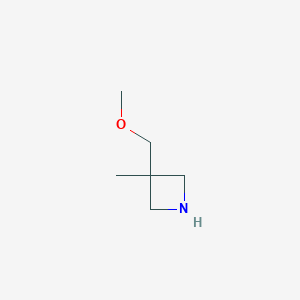
![6-Bromo-3-tert-butylpyrazolo[1,5-a]pyrimidine](/img/structure/B2997656.png)
![[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-ethoxyphenyl)methanone](/img/structure/B2997657.png)
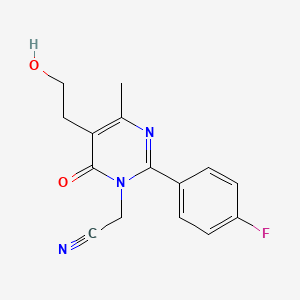
![1-(3-(2-hydroxyethyl)-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone](/img/structure/B2997661.png)
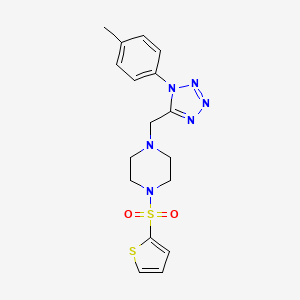
![2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol](/img/structure/B2997665.png)
![6-(Difluoromethyl)-2-azaspiro[3.3]heptane;hydrochloride](/img/structure/B2997666.png)

![N-[2-(2-Methyl-1,3-benzoxazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2997668.png)
